molecular formula C8H4F3NO3S B1604509 4-Cyanophenyl trifluoromethanesulfonate CAS No. 66107-32-2

4-Cyanophenyl trifluoromethanesulfonate

Cat. No.: B1604509
CAS No.: 66107-32-2
M. Wt: 251.18 g/mol
InChI Key: KKETVWGQXANCHL-UHFFFAOYSA-N
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Description

4-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenol, where the hydroxyl group is replaced by a trifluoromethanesulfonate group, and a cyano group is attached to the benzene ring. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties .

Preparation Methods

4-Cyanophenyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions . The general reaction scheme is as follows:

4-Cyanophenol+Trifluoromethanesulfonic anhydride4-Cyanophenyl trifluoromethanesulfonate\text{4-Cyanophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 4-Cyanophenol+Trifluoromethanesulfonic anhydride→4-Cyanophenyl trifluoromethanesulfonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyanophenyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution and coupling reactions. It is commonly used in direct arylation reactions with fluorinated aromatics, where it acts as an arylating agent . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide. The major products formed from these reactions are arylated derivatives, which are valuable intermediates in organic synthesis .

Properties

IUPAC Name

(4-cyanophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKETVWGQXANCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338612
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66107-32-2
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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